1-Amino-3-(4-methylphenoxy)propan-2-ol
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Overview
Description
1-Amino-3-(4-methylphenoxy)propan-2-ol is an organic compound with the molecular formula C10H15NO2. This compound is characterized by the presence of an amino group, a phenoxy group, and a propanol backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3-(4-methylphenoxy)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 4-methylphenol with epichlorohydrin to form 1-(4-methylphenoxy)-2,3-epoxypropane. This intermediate is then reacted with ammonia to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-(4-methylphenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated or nitrated phenoxy derivatives.
Scientific Research Applications
1-Amino-3-(4-methylphenoxy)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.
Mechanism of Action
The mechanism of action of 1-Amino-3-(4-methylphenoxy)propan-2-ol involves its interaction with specific molecular targets. It is known to bind to beta-adrenergic receptors, inhibiting the normal epinephrine-mediated sympathetic actions such as increased heart rate. This results in decreased preload and blood pressure, making it useful in the treatment of hypertension .
Comparison with Similar Compounds
- 1-(4-Amino-3-methylphenoxy)propan-2-ol
- 1-Amino-3-(4-chloro-3-methylphenoxy)propan-2-ol
- 1-Amino-3-(4-methoxyphenoxy)propan-2-ol
Comparison: 1-Amino-3-(4-methylphenoxy)propan-2-ol is unique due to its specific substitution pattern on the phenoxy group, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and binding affinities, making it a valuable compound for targeted research and applications .
Properties
CAS No. |
55776-85-7 |
---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
1-amino-3-(4-methylphenoxy)propan-2-ol |
InChI |
InChI=1S/C10H15NO2/c1-8-2-4-10(5-3-8)13-7-9(12)6-11/h2-5,9,12H,6-7,11H2,1H3 |
InChI Key |
AWPYDAIDERIOHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN)O |
Origin of Product |
United States |
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